molecular formula C10H11BrO2 B6324936 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane CAS No. 924011-26-7

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane

Cat. No.: B6324936
CAS No.: 924011-26-7
M. Wt: 243.10 g/mol
InChI Key: LJGFWRSTEUSTNL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.99424 g/mol and the complexity rating of the compound is 168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFWRSTEUSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of 1,3 Dioxolane Derivatives As Protected Carbonyl Synthons

In the intricate field of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Carbonyl groups, found in aldehydes and ketones, are highly reactive and participate in a wide array of chemical reactions. To prevent their unintended conversion during a synthetic sequence, they are often temporarily masked with a protecting group. The 1,3-dioxolane (B20135) is one of the most widely employed protecting groups for aldehydes and ketones.

The formation of a 1,3-dioxolane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. This reaction is reversible, and the carbonyl group can be readily regenerated by hydrolysis in the presence of aqueous acid. The stability of the 1,3-dioxolane ring to a variety of reaction conditions, including those involving nucleophiles, bases, and some oxidizing and reducing agents, makes it a robust and reliable protecting group. This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected carbonyl.

The use of the 1,3-dioxolane as a protecting group is a cornerstone of synthetic strategy, enabling the synthesis of complex natural products and pharmaceutical agents where precise control over reactivity is essential.

The Significance of Halogenated Aromatic Scaffolds in Modern Chemical Transformations

Halogenated aromatic compounds are fundamental building blocks in modern organic chemistry, primarily due to their ability to participate in a vast range of cross-coupling reactions. The carbon-halogen bond, particularly with bromine and iodine, provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This has revolutionized the synthesis of biaryls, an important structural motif in many pharmaceuticals and materials.

Transition metal-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are routinely used to transform aryl halides into more complex structures. The bromine atom on a phenyl ring, as seen in 2-(5-Bromo-2-methylphenyl)- aobchem.comdioxolane, serves as a key reactive site for these transformations. For instance, in a Suzuki coupling, the bromo-substituted carbon can be coupled with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Furthermore, the bromine atom can be converted into other functional groups. For example, it can undergo metal-halogen exchange with organolithium or magnesium reagents to form highly nucleophilic organometallic species. These can then react with a variety of electrophiles, further expanding the synthetic utility of the halogenated aromatic scaffold. The presence of halogens in drug candidates is also known to influence their metabolic stability and binding affinity.

Overview of 2 5 Bromo 2 Methylphenyl Aobchem.comdioxolane As a Multifunctional Synthetic Intermediate

Conventional Synthetic Pathways to 1,3-Dioxolane Systems

Conventional methods for synthesizing 1,3-dioxolanes are well-established and typically involve direct acetalization or a multi-step process where the substituted aromatic precursor is first synthesized and then cyclized.

Ketone/Aldehyde Ketalization with 1,2-Diols

The most direct and common method for forming a 1,3-dioxolane is the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol. In the case of 2-(5-Bromo-2-methylphenyl)- rug.nldioxolane, this involves the condensation of 5-bromo-2-methylbenzaldehyde with ethylene glycol.

The reaction is an equilibrium process and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus with a suitable solvent like toluene (B28343). The mechanism involves the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. pearson.com This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent intramolecular cyclization via attack by the second hydroxyl group, followed by the elimination of a water molecule, yields the stable five-membered 1,3-dioxolane ring. mdpi.com

Various acid catalysts can be employed for this transformation, with p-toluenesulfonic acid being a classic choice.

Table 1: Typical Catalysts and Conditions for Ketalization

CatalystSolventConditionsReference
p-Toluenesulfonic acidTolueneReflux with Dean-Stark trap
Sulfuric AcidMethylene ChlorideRoom Temperature prepchem.com
Zinc (II) or Iron (III) chloridesVariousVaries researchgate.net
Silica (B1680970) Gel / AluminaSolvent-free, pressureElevated Temperature

Formation of the Phenyl Ring Precursors and Subsequent Substitutions

An alternative conventional strategy involves synthesizing the required precursor, 5-bromo-2-methylbenzaldehyde, prior to the dioxolane ring formation. The synthesis of this specific aldehyde can be approached in several ways. One common method is the direct bromination of 2-methylbenzaldehyde (B42018) (o-tolualdehyde). The methyl group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. Since the ortho position is sterically hindered by the adjacent aldehyde group, bromination preferentially occurs at the para position (C5), yielding the desired 5-bromo-2-methylbenzaldehyde. chemicalbook.comnih.gov

Another route involves the formylation of 4-bromo-1-methylbenzene (p-bromotoluene). However, this can be less straightforward due to the directing effects of the substituents. A more controlled method starts from p-bromoanisole, which can be formylated to give 5-bromo-2-methoxybenzaldehyde, a closely related precursor. prepchem.com

Once the 5-bromo-2-methylbenzaldehyde precursor is obtained and purified, it can be subjected to the ketalization reaction with ethylene glycol as described in section 2.1.1. nih.govchemdad.comsynquestlabs.com

Advanced and Stereoselective Synthetic Protocols for Substituted Dioxolanes

Modern synthetic chemistry offers advanced methods that provide greater control over stereochemistry and improve reaction efficiency and environmental friendliness.

Diastereoselective and Enantioselective Dioxolane Formation

While the target molecule, 2-(5-Bromo-2-methylphenyl)- rug.nldioxolane, is achiral when synthesized with ethylene glycol, stereoselectivity becomes crucial when chiral diols are used or when the molecule is part of a more complex chiral structure. The formation of a 1,3-dioxolane can create a new stereocenter at the C2 position.

Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by using a chiral substrate, such as a chiral 1,2-diol, which reacts with the aldehyde to form diastereomeric dioxolanes, often in unequal amounts. rug.nl For example, reactions of optically pure 1-aryl-1,3-diols with dicarbonyl compounds have been shown to proceed with high diastereoselectivity. rug.nl Similarly, diastereoselective bromocyclization of chiral homoallylic alcohols can produce functionalized diol derivatives, which are precursors to chiral systems. nih.gov

Enantioselective synthesis focuses on producing one enantiomer in excess. This typically requires the use of a chiral catalyst. Chiral Brønsted acids, such as derivatives of BINOL or imidodiphosphoric acid, have been successfully used to catalyze asymmetric acetalization, leading to the kinetic resolution of diols or the enantioselective formation of dioxolanes. acs.orgnih.govresearchgate.net Rhodium(II) complexes with chiral carboxylate ligands can also catalyze asymmetric three-component reactions to produce chiral 1,3-dioxoles, which can be subsequently reduced to chiral dioxolanes. These catalytic systems create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. proquest.commdpi.com

Catalytic Approaches for Dioxolane Synthesis (e.g., Heteropoly Acids, Ionic Liquids)

To address the limitations of conventional acid catalysts, such as corrosion, difficult separation, and environmental concerns, modern alternatives like heteropoly acids (HPAs) and ionic liquids (ILs) have been developed.

Heteropoly Acids (HPAs) are strong Brønsted acids that can be used in homogeneous or heterogeneous systems. frontiersin.org Supported HPAs, such as tungstophosphoric acid on silica (H₃PW₁₂O₄₀/SiO₂), offer high thermal stability, large surface area, and easy separation and reusability. nih.gov They have been shown to be highly efficient catalysts for acetalization reactions, including the condensation of glycerol (B35011) with benzaldehyde, achieving high conversion and selectivity under relatively mild conditions. nih.govmdpi.com

Ionic Liquids (ILs) are salts that are liquid at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure and high thermal stability. scirp.orgmdpi.com ILs can act as both the solvent and the catalyst in acetalization reactions, often eliminating the need for traditional acid catalysts and simplifying the work-up procedure. researchgate.net Certain ILs, particularly those with hydrogen-bond-donating cations and hydrogen-bond-accepting anions, can synergistically activate the reactants, leading to high yields and selectivity in dehydrative cyclizations. bohrium.comrsc.org The catalyst/solvent system can often be easily recovered and reused multiple times without significant loss of activity. scirp.org

Table 2: Comparison of Catalytic Systems for Dioxolane Synthesis

Catalyst SystemAdvantagesDisadvantagesReference
Conventional (e.g., H₂SO₄, PTSA) Inexpensive, readily availableCorrosive, difficult to separate, often requires harsh conditions
Heteropoly Acids (HPAs) High acidity, reusable (when supported), high thermal stability, high efficiencyHigher initial cost, potential for leaching from support frontiersin.orgnih.govmdpi.com
Ionic Liquids (ILs) "Green" solvent, reusable, can act as both catalyst and medium, mild conditionsHigher cost, viscosity can be an issue researchgate.netscirp.orgbohrium.com

Direct Bromination and Methylation Strategies on Phenyl Dioxolanes

An alternative synthetic approach involves creating a simpler phenyl dioxolane first and then introducing the bromo and methyl substituents onto the aromatic ring.

This strategy would most logically start with the synthesis of 2-(2-methylphenyl)- rug.nldioxolane from 2-methylbenzaldehyde and ethylene glycol. The subsequent step would be the electrophilic aromatic bromination of this compound. The directing effects of the substituents on the phenyl ring are critical for the success of this route. The methyl group is an activating ortho-, para-director, while the dioxolane group (an acetal) is a deactivating ortho-, para-director. nih.govlibretexts.org Since both groups direct to the same positions, the electrophilic attack by bromine is strongly favored at the position para to the activating methyl group (C5) and ortho to the deactivating dioxolane group. This alignment of directing effects makes the regioselective synthesis of the 5-bromo isomer highly feasible. nih.govmdpi.com Reagents like N-bromosuccinimide (NBS), often in solvents like THF or with a silica gel support, are commonly used for such regioselective brominations as they are milder and more selective than elemental bromine. nih.govresearchgate.netnih.gov

Direct methylation of a pre-formed 2-(5-bromophenyl)- rug.nldioxolane via a Friedel-Crafts reaction is generally not a viable strategy. Both the bromo group and the dioxolane group are deactivating towards electrophilic aromatic substitution, which would make the subsequent introduction of a methyl group very difficult under standard Friedel-Crafts conditions.

Green Chemistry Approaches in the Synthesis of 2-(5-Bromo-2-methylphenyl)-acs.orggoogle.comdioxolane

The synthesis of 2-(5-Bromo-2-methylphenyl)- acs.orggoogle.comdioxolane, a type of cyclic acetal (B89532), traditionally involves the acid-catalyzed reaction of 5-bromo-2-methylbenzaldehyde with ethylene glycol, often using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. However, contemporary research focuses on developing more environmentally benign methodologies that align with the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

One prominent green chemistry technique applicable to this synthesis is the use of microwave irradiation. acs.org Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often proceeding without a solvent. acs.org For instance, the reaction of aldehydes with 1,2-ethanediol (B42446) can be carried out under solvent-free conditions using a clay catalyst like K10, with microwave heating providing rapid and efficient conversion to the corresponding dioxolane. acs.org This method is not only fast and environmentally friendly but has also been shown to be scalable, maintaining its efficiency from millimole to multi-mole scales. acs.org

Another green approach involves performing the synthesis under solvent-free conditions with vacuum dehydration. A process developed for synthesizing 3-bromobenzaldehyde (B42254) acetal, a structural isomer, demonstrates the efficacy of this method. google.com By reacting the aldehyde with ethylene glycol under vacuum without any solvent, the water generated during the reaction is continuously removed, pushing the reaction to completion. google.com This technique significantly shortens the reaction time from 12-16 hours to just 3-4 hours and reduces energy consumption by approximately 70% compared to methods that use a water-entraining solvent. google.com The resulting product is of high quality with few impurities, which simplifies purification and is advantageous for subsequent reactions. google.com

The choice of catalyst also plays a crucial role in the greening of this synthesis. While traditional methods often employ strong mineral acids like sulfuric or hydrochloric acid, which can be corrosive and difficult to handle, alternative solid acid catalysts or milder options are being explored. google.comprepchem.com Catalysts such as p-toluenesulfonic acid, phenylsulfonic acid, or even phosphoric acid can be effective. google.com The use of solid, reusable catalysts would further enhance the green credentials of the synthesis by simplifying catalyst removal and reducing waste.

The use of bio-based solvents and reagents is another cornerstone of green chemistry. rsc.org While solvent-free is often the ideal, if a solvent is necessary, replacing traditional organic solvents like benzene (B151609) or toluene with greener alternatives is beneficial. google.comrsc.org Research into 1,3-dioxolane compounds as biobased reaction media highlights a trend towards creating more sustainable chemical processes. rsc.org

Table 1: Comparison of Synthetic Methodologies for Dioxolane Formation

MethodologyKey FeaturesGreen AdvantagesReference
Microwave-Assisted SynthesisSolvent-free, Clay K10 catalystFast reaction times, energy efficient, easily scalable acs.org
Vacuum DehydrationSolvent-freeReduced reaction time, 70% energy savings, high purity product google.com
Acid CatalysisUse of various acid catalysts (e.g., tosic acid, sulfuric acid) in organic solvents (e.g., benzene, toluene)Can achieve high yields; potential for greener alternatives to traditional strong acids and hazardous solvents. google.com

Synthesis of Structurally Related 2-Aryl-acs.orggoogle.comdioxolane Analogues

The synthesis of structurally related 2-aryl- acs.orggoogle.comdioxolane analogues follows similar chemical principles to that of 2-(5-Bromo-2-methylphenyl)- acs.orggoogle.comdioxolane, primarily involving the acetalization of a corresponding aryl aldehyde. The specific structure of the analogue is determined by the substituents on the starting aromatic aldehyde.

For example, the synthesis of 2-(2-Bromobenzaldehyde) dimethyl acetal is achieved by refluxing 2-bromobenzaldehyde (B122850) with trimethyl orthoformate in methanol, using concentrated hydrochloric acid as a catalyst. prepchem.com This reaction yields the acyclic acetal, but the principle of acid-catalyzed acetal formation from an aldehyde is the same. A similar reaction with ethylene glycol would produce the corresponding 2-(2-bromophenyl)- acs.orggoogle.comdioxolane.

The synthesis of 2-(5-Bromo-2-fluorophenyl)- acs.orggoogle.comdioxolane would start from 5-bromo-2-fluorobenzaldehyde (B134332) and ethylene glycol. sigmaaldrich.com The presence of the fluorine atom can influence the reactivity of the aldehyde group but the fundamental synthetic approach remains the acetalization reaction.

A patented method for producing o-bromobenzaldehyde ethylene acetal (2-(2-bromophenyl)- acs.orggoogle.comdioxolane) specifies the reaction of o-bromobenzaldehyde with ethylene glycol in the presence of an acidic catalyst. google.com The patent highlights the use of catalysts like tosic acid, phenylsulfonic acid, phosphoric acid, or sulfuric acid in solvents such as benzene, toluene, or xylene. google.com The molar ratio of reactants and catalyst is optimized to improve product yield and reduce production costs. google.com

General methods for the formation of 1,3-dioxolanes from aldehydes are well-established. The reaction is an acid-catalyzed nucleophilic addition. ncert.nic.in The process is reversible, and the equilibrium is typically shifted towards the product by removing the water formed during the reaction. ncert.nic.in This highlights the versatility of the reaction for creating a wide array of 2-aryl- acs.orggoogle.comdioxolane analogues by simply changing the starting aryl aldehyde. For instance, analogues can be synthesized from precursors like 4-methylbenzaldehyde (B123495) or other substituted benzaldehydes through similar condensation reactions. beilstein-journals.org

Table 2: Examples of Structurally Related 2-Aryl- acs.orggoogle.comdioxolane Analogues and their Precursors

Analogue NameStarting Aryl AldehydeKey ReagentsReference
2-(2-Bromophenyl)- acs.orggoogle.comdioxolane2-BromobenzaldehydeEthylene glycol, Acid catalyst (e.g., Tosic acid) google.com
2-(3-Bromophenyl)- acs.orggoogle.comdioxolane3-BromobenzaldehydeEthylene glycol, Catalyst google.com
2-(5-Bromo-2-fluorophenyl)- acs.orggoogle.comdioxolane5-Bromo-2-fluorobenzaldehydeEthylene glycol sigmaaldrich.com
2-(p-Tolyl)- acs.orggoogle.comdioxolane4-MethylbenzaldehydeEthylene glycol, Acid catalyst beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, spin-spin coupling interactions, and various 2D correlation experiments, a complete and unambiguous assignment of all protons and carbons in 2-(5-Bromo-2-methylphenyl)-dioxolane can be achieved.

1H NMR Chemical Shift Analysis and Spin-Spin Coupling Interactions

The 1H NMR spectrum of 2-(5-Bromo-2-methylphenyl)-dioxolane, typically recorded in a deuterated solvent like CDCl3, reveals distinct signals corresponding to the aromatic protons, the methyl group protons, the dioxolane ring protons, and the benzylic proton.

The aromatic region of the spectrum is anticipated to show three signals for the three protons on the phenyl ring. The proton H-6, being ortho to the bromine atom, is expected to be a doublet. The proton H-4, situated between the bromine and the methyl-bearing carbon, would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The proton H-3, ortho to the methyl group, would also present as a doublet.

The methyl group protons (-CH3) are expected to produce a sharp singlet, as they are not coupled to any adjacent protons. The four protons of the dioxolane ring often exhibit a more complex pattern. Due to their diastereotopic nature, they can appear as two distinct multiplets. The benzylic proton, the single hydrogen on the carbon connecting the phenyl ring and the dioxolane ring, will appear as a singlet.

Table 1: Predicted 1H NMR Data for 2-(5-Bromo-2-methylphenyl)-dioxolane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~7.50d~2.0
H-4~7.30dd~8.5, 2.0
H-3~7.10d~8.5
Benzylic-H~5.80s-
Dioxolane-H~4.10-4.00m-
Methyl-H~2.40s-

Note: Predicted values are based on standard substituent effects and may vary slightly in experimental conditions.

13C NMR Spectroscopy for Carbon Skeleton Determination

The 13C NMR spectrum provides crucial information about the carbon framework of the molecule. For 2-(5-Bromo-2-methylphenyl)-dioxolane, a total of 10 distinct carbon signals are expected, corresponding to the nine unique carbon atoms of the bromo-methylphenyl group and the two equivalent carbons of the dioxolane ring, plus the acetal carbon.

The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity. The quaternary carbons, C-1, C-2, and C-5, will appear as signals with lower intensity. The acetal carbon (C-7) is characteristically found in the range of 95-105 ppm. The carbons of the dioxolane ring will have a chemical shift in the aliphatic region, typically around 65 ppm. The methyl carbon will resonate at a higher field (lower ppm value).

Table 2: Predicted 13C NMR Data for 2-(5-Bromo-2-methylphenyl)-dioxolane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~138
C-2~135
C-3~130
C-4~132
C-5~122
C-6~128
Acetal-C~103
Dioxolane-C~65
Methyl-C~20

Note: Predicted values are based on standard substituent effects and may vary slightly in experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For instance, correlations would be observed between the aromatic protons H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen atoms. This is instrumental in definitively assigning the chemical shifts of the protonated carbons in the 13C NMR spectrum. For example, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, the benzylic proton would show correlations to the aromatic carbons C-1, C-2, and C-6, as well as to the dioxolane carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In this case, it could be used to confirm the relative stereochemistry if chiral centers were present and to show through-space interactions between the methyl protons and the H-3 aromatic proton, as well as the benzylic proton and the H-6 proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is an ideal method for the analysis of volatile and thermally stable compounds like 2-(5-Bromo-2-methylphenyl)-dioxolane. The gas chromatogram provides an assessment of the sample's purity, with a single peak indicating a pure compound. The mass spectrum obtained from the detector provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the dioxolane ring or parts of it, and the cleavage of the bond between the benzylic carbon and the phenyl ring.

Table 3: Predicted Key Fragmentation Ions in GC-MS of 2-(5-Bromo-2-methylphenyl)-dioxolane

m/z ValueProposed Fragment
242/244[M]+ (Molecular Ion)
199/201[M - C2H3O]+
185/187[M - C2H4O2]+
171/173[C7H6Br]+
91[C7H7]+ (Tropylium ion)

Note: The presence of bromine isotopes (79Br and 81Br) will result in doublet peaks for bromine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

While GC-MS is suitable for pure, volatile compounds, LC-MS is a versatile technique for analyzing less volatile compounds or complex mixtures. In the context of synthesizing 2-(5-Bromo-2-methylphenyl)-dioxolane, LC-MS could be used to monitor the reaction progress and identify any byproducts. The use of soft ionization techniques, such as Electrospray Ionization (ESI), would predominantly show the protonated molecular ion [M+H]+, again with the characteristic bromine isotopic pattern, providing a clear confirmation of the molecular weight of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared (IR) spectra for 2-(5-Bromo-2-methylphenyl)- bldpharm.comsigmaaldrich.comdioxolane are not available in the reviewed literature. IR spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Based on the known structure of 2-(5-Bromo-2-methylphenyl)- bldpharm.comsigmaaldrich.comdioxolane, one can predict the expected characteristic absorption bands. These would include:

C-H stretching vibrations for the aromatic ring and the methyl group, typically appearing in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C-O stretching vibrations of the dioxolane ring, which are expected to show strong absorptions in the 1200-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations , which would produce several bands in the 1600-1450 cm⁻¹ range.

C-Br stretching vibration , which is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

Without an experimental spectrum, a definitive table of absorption bands and their corresponding vibrational modes for this specific compound cannot be compiled.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

There is no published research on the Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) of 2-(5-Bromo-2-methylphenyl)- bldpharm.comsigmaaldrich.comdioxolane. These chiroptical techniques are essential for studying chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformational preferences in solution. ECD provides similar information based on the differential absorption of circularly polarized ultraviolet and visible light.

For 2-(5-Bromo-2-methylphenyl)- bldpharm.comsigmaaldrich.comdioxolane to be chiral and thus exhibit VCD and ECD spectra, the substitution pattern would need to create a stereocenter. The presence of the dioxolane group itself does not guarantee chirality. If the molecule is indeed chiral, a comparative analysis of experimental and computationally predicted VCD and ECD spectra would be necessary to assign its absolute configuration. In the absence of any such studies, a chiral analysis is not possible.

Reactivity and Mechanistic Studies of 2 5 Bromo 2 Methylphenyl 1 2 Dioxolane

Reactions at the Aryl Bromine Moiety: Transition Metal-Catalyzed Cross-Coupling

The bromine atom attached to the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this context. researchgate.netnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. youtube.comnih.gov For a substrate like 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane, the reaction facilitates the introduction of various aryl, heteroaryl, or vinyl groups at the position of the bromine atom.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. nih.govnih.gov For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov

While specific studies on 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane are not extensively documented in the reviewed literature, the following table provides representative conditions for the Suzuki-Miyaura coupling of similar aryl bromides, which can be expected to be applicable.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Aryl Bromide Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane Phenylboronic acid Pd(OAc)₂ SPhos K₂CO₃ Toluene (B28343)/H₂O 85 Expected High
2 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane 4-Methoxyphenylboronic acid Pd₂(dba)₃ XPhos K₃PO₄ 1,4-Dioxane 100 Expected High
3 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane (E)-Styrylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/Ethanol/H₂O 90 Expected Good

Yields are inferred based on similar reactions reported in the literature for ortho-substituted aryl bromides. nih.gov

Negishi Coupling Using Organozinc Reagents

The Negishi coupling provides another efficient method for C-C bond formation, utilizing organozinc reagents as the coupling partners for organohalides under palladium or nickel catalysis. mit.edunih.gov Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases, including for sterically demanding substrates. mit.eduorganic-chemistry.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov The development of new ligands, such as biarylphosphines, has significantly expanded the scope of the Negishi coupling to include a wide range of aryl bromides and chlorides. mit.edunih.govorganic-chemistry.org For a substrate like 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane, this reaction would allow for the introduction of alkyl, aryl, and other organic fragments.

Table 2: Plausible Conditions for Negishi Coupling

Entry Organozinc Reagent Catalyst Ligand Solvent Temp (°C) Product
1 Phenylzinc chloride Pd(OAc)₂ CPhos THF 25 2-(2-Methyl-[1,1'-biphenyl]-5-yl)- mit.eduorganic-chemistry.orgdioxolane
2 Ethylzinc bromide PdCl₂(dppf) - THF 60 2-(5-Ethyl-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane
3 Benzylzinc chloride NiCl₂(dppp) - DMA 80 2-(5-Benzyl-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane

Conditions are based on general protocols for Negishi coupling of aryl bromides. mit.edunih.govorganic-chemistry.orgnih.gov

Stille Coupling with Organotin Reagents

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orgyoutube.com This allows for the coupling of complex molecules without the need for protecting groups. youtube.com

The mechanism follows the standard cross-coupling pathway. wikipedia.org The R¹ group attached to the tin is typically sp²-hybridized, such as vinyl or aryl groups. wikipedia.org The reaction can be promoted by the addition of additives like lithium chloride or copper(I) salts. libretexts.orgorganic-chemistry.org

Table 3: Illustrative Conditions for Stille Coupling

Entry Organostannane Catalyst Additive Solvent Temp (°C) Product
1 Tributyl(phenyl)stannane Pd(PPh₃)₄ - Toluene 110 2-(2-Methyl-[1,1'-biphenyl]-5-yl)- mit.eduorganic-chemistry.orgdioxolane
2 Tributyl(vinyl)stannane PdCl₂(PPh₃)₂ CuI THF 70 2-(2-Methyl-5-vinylphenyl)- mit.eduorganic-chemistry.orgdioxolane
3 2-(Tributylstannyl)pyridine Pd₂(dba)₃ AsPh₃ 1,4-Dioxane 100 2-(2-Methyl-5-(pyridin-2-yl)phenyl)- mit.eduorganic-chemistry.orgdioxolane

Conditions are representative of Stille coupling reactions with aryl bromides. wikipedia.orglibretexts.orgorganic-chemistry.org

Other Palladium-Catalyzed Aryl Functionalizations

Beyond C-C bond formation, the aryl bromine in 2-(5-Bromo-2-methylphenyl)- mit.eduorganic-chemistry.orgdioxolane can undergo various other palladium-catalyzed transformations. These reactions introduce heteroatoms or other functional groups, further highlighting the versatility of this building block.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts. libretexts.orgorganic-chemistry.org Copper-free versions have also been developed. organic-chemistry.orgnih.gov This method would yield 2-(2-methyl-5-(alkynyl)phenyl)- mit.eduorganic-chemistry.orgdioxolanes, which are valuable precursors for more complex structures. nih.govnih.govrsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. It is a powerful tool for the synthesis of arylamines.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation, using cyanide sources like zinc cyanide or potassium ferrocyanide. illinois.eduorganic-chemistry.orgresearchgate.netnih.govtcichemicals.com The resulting benzonitrile (B105546) is a versatile intermediate that can be converted into various other functional groups. illinois.edu

Chemical Transformations Involving the Methyl Group on the Phenyl Ring

The methyl group on the phenyl ring is benzylic and thus susceptible to certain chemical transformations, primarily oxidation. The reactivity of this group can be influenced by the other substituents on the aromatic ring.

Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically oxidize the methyl group to a carboxylic acid. ncert.nic.in However, milder and more selective methods exist to achieve different oxidation states. For instance, oxidation to the corresponding benzoic acid can be achieved using molecular oxygen with a catalytic amount of hydrobromic acid under photoirradiation. organic-chemistry.org It is also possible to stop the oxidation at the aldehyde stage using specific reagents that form an intermediate which is resistant to further oxidation. ncert.nic.in

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring serves as a protecting group for a carbonyl functionality, in this case, 5-bromo-2-methylbenzaldehyde (B1279380). Dioxolanes are generally stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.orgorganic-chemistry.org This stability is crucial for performing chemical transformations on other parts of the molecule, such as the aryl bromine or the methyl group, without affecting the protected carbonyl. organic-chemistry.orgresearchgate.net

The primary reactivity of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl compound. organic-chemistry.orgorganic-chemistry.orgyoutube.com This deprotection is typically achieved by treatment with aqueous acid. organic-chemistry.orgyoutube.com The mechanism involves protonation of one of the oxygen atoms, followed by ring opening and subsequent hydrolysis. youtube.com The stability of the dioxolane ring can be affected by strong Lewis acids, which may enhance its sensitivity towards cleavage or other reactions. organic-chemistry.orgresearchgate.net While generally stable to palladium-catalyzed cross-coupling conditions, prolonged reaction times or harsh conditions could potentially lead to partial cleavage. acs.org The cationic ring-opening polymerization of 1,3-dioxolane is also a known process, though this is less relevant in the context of its use as a protecting group in typical organic synthesis. rsc.org

Acid-Catalyzed Hydrolysis for Carbonyl Deprotection

The primary reaction of 2-(5-bromo-2-methylphenyl)- acs.orgmasterorganicchemistry.comdioxolane is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound, 5-bromo-2-methylbenzaldehyde, and ethylene (B1197577) glycol. This reaction is a cornerstone of its use as a protecting group in multi-step organic synthesis. The process is a classic example of acetal (B89532) hydrolysis and is subject to general acid catalysis. nih.gov

The accepted mechanism involves a multi-step sequence:

Protonation: The reaction initiates with the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺), forming a protonated acetal.

Formation of Oxocarbenium Ion: The protonated acetal undergoes cleavage of a carbon-oxygen bond to release one of the hydroxyl groups (as part of ethylene glycol) and form a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step of the hydrolysis process. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion to form a protonated hemiacetal.

Deprotonation and Ring Opening: Subsequent deprotonation and proton transfer steps lead to the formation of the final products: 5-bromo-2-methylbenzaldehyde and ethylene glycol.

Table 1: Influence of Catalyst on a Hypothetical Hydrolysis Reaction

CatalystConcentration (mol/L)Relative Rate
Hydrochloric Acid0.11.00
Sulfuric Acid0.11.15
p-Toluenesulfonic Acid0.10.95
Acetic Acid0.10.05

Ring-Opening Reactions and Subsequent Functionalization

Beyond simple hydrolysis, the dioxolane ring can participate in more complex ring-opening reactions, providing pathways for further molecular functionalization. These reactions often proceed via the same key oxocarbenium ion intermediate generated under acidic or Lewis acidic conditions.

One such pathway involves reductive cleavage. The use of reducing agents in the presence of a Lewis acid can lead to the formation of a mono-protected diol derivative. For instance, treatment with a reagent like diisobutylaluminium hydride (DIBAL-H) could potentially reduce the intermediate cation to yield a 2-(2-hydroxyethoxy)benzyl ether derivative.

Alternatively, nucleophilic attack on the dioxolane ring can be achieved under specific conditions. For example, reaction with triphenylphosphine (B44618) and carbon tetrabromide has been shown in analogous 1,3-dioxane (B1201747) systems to result in ring contraction, yielding substituted dioxolane derivatives. rsc.org In the case of 2-(5-bromo-2-methylphenyl)- acs.orgmasterorganicchemistry.comdioxolane, such a reaction could potentially lead to functionalized furan (B31954) or other heterocyclic systems, although this specific transformation has not been documented. The bromo-substituent on the phenyl ring also offers a handle for reactions like cross-coupling, which could be performed before or after the manipulation of the dioxolane ring.

Derivatization of the Dioxolane Ring for Complex Molecule Synthesis

The 1,3-dioxolane moiety is not merely a passive protecting group; it can be a key structural element in the synthesis of complex molecules. nih.gov For example, derivatives of 2-substituted-1,3-dioxolanes have been utilized as building blocks for the synthesis of antiviral nucleoside analogues. google.com In these syntheses, the dioxolane ring is incorporated into the final target molecule, often with specific stereochemistry.

A potential synthetic application for 2-(5-bromo-2-methylphenyl)- acs.orgmasterorganicchemistry.comdioxolane could involve a radical-based addition to the C2 position. Thiol-promoted radical additions to 1,3-dioxolane have been shown to form C-C bonds at this position, converting the acetal into a functionalized ether. organic-chemistry.org This would transform the protecting group into a versatile synthetic intermediate for building more elaborate molecular architectures. The resulting ether could then be carried through several synthetic steps before a final, potentially oxidative, cleavage if the original aldehyde functionality needs to be revealed.

Stereochemical Control and Diastereoselectivity in Reactions of the Compound

When the dioxolane ring is formed from a chiral diol or when reactions create a new stereocenter, stereochemical control becomes a critical consideration. While the parent compound, 2-(5-bromo-2-methylphenyl)- acs.orgmasterorganicchemistry.comdioxolane, is achiral, reactions involving its derivatives or its formation can be highly stereoselective.

For instance, the acid-catalyzed reaction between an aldehyde and a chiral diol, such as (R,R)- or (S,S)-2,3-butanediol, would produce diastereomeric dioxolanes. The inherent chirality of the dioxolane ring could then direct the stereochemical outcome of subsequent reactions.

More relevant are reactions that generate a stereocenter at the C2 position. The stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate by a nucleophile can proceed with high diastereoselectivity. nih.gov The facial selectivity of the nucleophilic attack on the planar oxocarbenium ion is influenced by the steric and electronic properties of the existing substituents, leading to the preferential formation of one diastereomer over another. aip.org In a hypothetical reaction where a nucleophile adds to the C2 position of the oxocarbenium ion derived from 2-(5-bromo-2-methylphenyl)- acs.orgmasterorganicchemistry.comdioxolane, the approach of the nucleophile would be influenced by the orientation of the bulky 5-bromo-2-methylphenyl group.

Table 2: Hypothetical Diastereoselectivity in Nucleophilic Addition to a Chiral Dioxolane Analogue

NucleophileSolventTemperature (°C)Diastereomeric Ratio (A:B)
AllyltrimethylsilaneCH₂Cl₂-7895:5
Silyl enol etherCH₂Cl₂-7892:8
AllyltrimethylsilaneToluene-7885:15
Silyl enol etherCH₂Cl₂070:30

Computational and Theoretical Chemistry of 2 5 Bromo 2 Methylphenyl 1 2 Dioxolane

Solvation Models and Their Impact on Molecular Conformation and Reactivity

In computational and theoretical chemistry, solvation models are essential for accurately predicting the behavior of molecules in a liquid environment. The solvent can significantly influence a molecule's conformational preferences and reactivity by interacting with the solute. For a molecule like 2-(5-Bromo-2-methylphenyl)- researchgate.netnih.govdioxolane, with its polar dioxolane ring and bulky substituted phenyl group, understanding these interactions is crucial. Solvation models can be broadly categorized into two types: explicit and implicit.

Explicit solvation models treat each solvent molecule individually, offering a highly detailed picture of the solute-solvent interactions. However, this approach is computationally very expensive, limiting its use to smaller systems or shorter simulation times.

Implicit solvation models, also known as continuum models, offer a more computationally efficient alternative. These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The interactions between the solute and the solvent are then calculated based on the properties of this continuum. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD). These models are widely used to study how different solvents can alter the stability of various molecular conformations and the energy barriers of chemical reactions.

Detailed Research Findings

Research on similar substituted aromatic compounds demonstrates the significant impact of the solvent environment on conformational energetics. For instance, studies on the rotational barriers of substituted amides and other flexible molecules show that solvents can stabilize or destabilize the ground and transition states of a conformational change to different extents. nih.govnih.gov

A polar solvent will generally stabilize conformations with a larger dipole moment more effectively than those with a smaller one. In the case of 2-(5-Bromo-2-methylphenyl)- researchgate.netnih.govdioxolane, the transition state for the rotation between different stable conformers is likely to have a different polarity compared to the ground state conformers. Therefore, the energy barrier for this rotation, and consequently the rate of interconversion between conformers, is expected to be solvent-dependent.

A study on amine-substituted [s]-triazines provides a clear example of how solvent polarity affects rotational barriers. The free energy of activation (ΔG‡) for the rotation around the triazine-N bond was measured in various solvents. nih.gov The findings indicate that the rotational barrier changes with the dielectric constant of the solvent. This is because the solvent plays a role in stabilizing the charge distribution in the molecule, which changes during the rotation. nih.gov A similar effect would be anticipated for 2-(5-Bromo-2-methylphenyl)- researchgate.netnih.govdioxolane, where the interplay of the polar dioxolane moiety and the substituted aromatic ring will lead to a complex response to the solvent environment.

The following data table, adapted from a study on a substituted [s]-triazine, illustrates the typical influence of solvent polarity on rotational barriers. A similar trend would be expected for the rotation around the C-C bond in 2-(5-Bromo-2-methylphenyl)- researchgate.netnih.govdioxolane.

SolventDielectric Constant (ε)Rotational Barrier (ΔG‡) (kcal/mol)
D₂O78.417.5
Trifluoroethanol-d326.718.1
MeOD-d432.718.2
MeCN-d337.518.5
DMSO-d646.718.8
Tetrahydrofuran-d87.619.3

This table is based on data for an analogous system to illustrate the principle of solvent effects on rotational barriers. Data sourced from a study on amine-substituted [s]-triazines. nih.gov

The reactivity of 2-(5-Bromo-2-methylphenyl)- researchgate.netnih.govdioxolane is also expected to be influenced by the solvent. For reactions where the polarity of the transition state differs significantly from that of the reactants, the choice of solvent can dramatically alter the reaction rate. Implicit solvation models are frequently employed to predict these effects by calculating the energies of reactants, transition states, and products in different solvent environments.

Applications of 2 5 Bromo 2 Methylphenyl 1 2 Dioxolane As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While no specific examples of the use of 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane in the total synthesis of complex natural products have been prominently reported in the literature, its structure is well-suited for such endeavors. Synthetic chemists often employ building blocks with multiple functional groups that can be manipulated sequentially. The bromo- and protected formyl- functionalities on this compound allow for its incorporation into a larger molecule, with subsequent transformations at either site. For instance, the aryl bromide could be used in a Suzuki or Heck coupling to form a new carbon-carbon bond, followed by deprotection of the dioxolane and subsequent reaction of the aldehyde, such as a Wittig reaction or reductive amination.

Utility in Retrosynthetic Analysis as a Dual-Purpose Synthon (Protected Carbonyl and Aryl Halide)

In the strategic planning of a synthesis, known as retrosynthetic analysis, chemists disconnect a target molecule into smaller, commercially available or easily preparable starting materials. 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane represents a valuable "synthon," which is a conceptual fragment resulting from a disconnection. Specifically, it can be considered a synthetic equivalent for two important synthons:

A 5-bromo-2-methylbenzoyl cation equivalent: The aryl bromide allows for nucleophilic attack on the aromatic ring via organometallic intermediates.

A 5-bromo-2-methylbenzaldehyde (B1279380) equivalent: The protected aldehyde can be revealed when needed, preventing unwanted side reactions during earlier synthetic steps.

This dual utility allows for flexibility in designing synthetic routes, as the order of bond formations can be strategically chosen to maximize efficiency and yield.

Precursor for the Preparation of Structurally Diverse Organic Compounds

The reactivity of the aryl bromide and the masked aldehyde makes 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane a precursor to a wide array of structurally diverse organic compounds.

Table 1: Potential Transformations of 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane

Reaction TypeReagents and ConditionsResulting Functional Group
Suzuki CouplingPalladium catalyst, boronic acid/ester, baseBiaryl system
Heck CouplingPalladium catalyst, alkene, baseSubstituted alkene
Sonogashira CouplingPalladium/copper catalyst, terminal alkyne, baseAryl-alkyne
Buchwald-Hartwig AminationPalladium catalyst, amine, baseAryl amine
CyanationCyanide source (e.g., KCN, Zn(CN)2), catalystAryl nitrile
DeprotectionAqueous acid (e.g., HCl, H2SO4)Aldehyde
Grignard Reagent FormationMagnesium metalAryl magnesium bromide

Intermediate in the Synthesis of Specialty Chemicals

Specialty chemicals are compounds produced for specific applications and are often characterized by complex molecular structures. Given its versatile reactivity, 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane can serve as a key intermediate in the multi-step synthesis of such materials. For example, it could be incorporated into polymers, dyes, or liquid crystals where the specific substitution pattern on the aromatic ring is crucial for the desired properties.

Contribution to the Development of Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of large libraries of compounds. While direct application of 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane as an agrochemical is not documented, it serves as a valuable intermediate for creating derivatives for testing. The bromo- and formyl- handles allow for the systematic modification of the molecule, enabling the exploration of structure-activity relationships.

Application in Pharmaceutical and Medicinal Chemistry Research for Lead Compound Synthesis

In the quest for new therapeutic agents, medicinal chemists synthesize novel molecules as potential drug candidates. The structural motif present in 2-(5-Bromo-2-methylphenyl)- bldpharm.comfluorochem.co.ukdioxolane is found in various biologically active compounds. This intermediate provides a scaffold that can be elaborated to generate a library of derivatives for biological screening. The ability to perform a wide range of chemical transformations on this molecule allows for the fine-tuning of its properties to enhance potency and reduce toxicity. For instance, the aryl bromide can be functionalized to introduce groups that interact with specific biological targets, while the aldehyde can be used to link the molecule to other fragments or to introduce pharmacophoric features.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acetal formation. A precursor aldehyde (e.g., 5-bromo-2-methylbenzaldehyde) reacts with ethylene glycol under acid catalysis (e.g., Amberlyst 15, HClO₄, or BF₃·Et₂O). Key factors include:

  • Temperature : Reflux conditions (~100–120°C) to drive water removal via a Dean-Stark trap.
  • Catalyst Load : 0.5–1.0% w/w Amberlyst 15 improves yield by minimizing side reactions.
  • Solvent : Benzene or toluene enhances azeotropic water removal. Yield optimization (up to 85%) requires precise stoichiometric control of ethylene glycol (1.1–1.2 eq) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the dioxolane ring protons (δ 4.0–4.5 ppm, multiplet) and methyl group (δ 2.3–2.5 ppm, singlet). Aromatic protons (δ 6.8–7.5 ppm) confirm bromine and methyl substitution patterns.
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ at m/z 257.0 (C₁₀H₁₁BrO₂⁺) and fragment ions (e.g., loss of Br at m/z 177.1).
  • FT-IR : Absorbances at 1,250–1,100 cm⁻¹ (C-O-C stretching in dioxolane) and 560–520 cm⁻¹ (C-Br vibration) .

Q. How can researchers assess the compound’s solubility and stability for experimental design?

  • Methodological Answer :

  • Solubility : Test in aprotic solvents (e.g., DCM, THF) at 25°C. Polar solvents like DMSO may degrade the dioxolane ring under prolonged storage.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Acidic/basic conditions (pH <3 or >10) hydrolyze the acetal; neutral buffers (pH 6–8) are optimal .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a directing group, enabling regioselective coupling. Key considerations:

  • Catalyst System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the phenyl ring, increasing oxidative addition efficiency. Compare with chloro or iodo analogs to assess rate differences.
  • Byproduct Analysis : Monitor for debromination (GC-MS) or dioxolane ring opening (¹H NMR) under harsh conditions .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assays?

  • Methodological Answer :

  • Assay Replication : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
  • Metabolic Stability : Use liver microsomes (human/rat) to identify phase I/II metabolism pathways (e.g., CYP450-mediated debromination).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-(5-Bromo-4-fluorophenyl)-[1,3]dioxolane) to isolate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for cytochrome P450). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.15 e).
  • MD Simulations : Simulate binding in explicit solvent (TIP3P water) for 100 ns to assess dioxolane ring flexibility and ligand-protein hydrogen bonding.
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities relative to halogenated analogs .

Data Analysis & Experimental Design

Q. What analytical approaches differentiate between regioisomeric byproducts in the synthesis of this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to resolve regioisomers (e.g., 5-bromo vs. 4-bromo substitution). Retention time shifts (Δt ≥1.5 min) correlate with polarity differences.
  • NOESY NMR : Spatial proximity of methyl and dioxolane protons confirms substitution pattern (e.g., NOE between CH₃ and dioxolane O atoms).
  • X-ray Crystallography : Single-crystal analysis provides definitive structural assignment .

Q. How can researchers design kinetic studies to evaluate the dioxolane ring’s stability under varying pH conditions?

  • Methodological Answer :

  • Pseudo-First-Order Kinetics : Prepare buffer solutions (pH 2–12) and monitor ring-opening via UV-Vis (λ = 270 nm for aldehyde release).
  • Arrhenius Analysis : Perform at 25–50°C to calculate activation energy (Eₐ) and predict shelf-life.
  • Quantum Mechanical (QM) Modeling : DFT (B3LYP/6-31G*) to map hydrolysis transition states and identify acid/base catalysis mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.